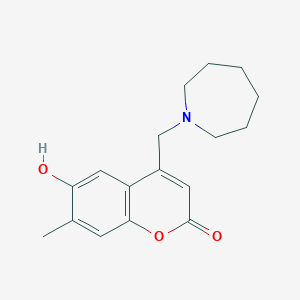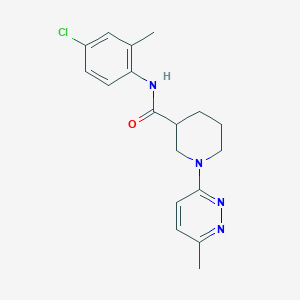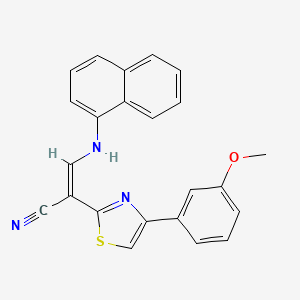![molecular formula C23H23NO3 B2412038 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one CAS No. 898456-78-5](/img/structure/B2412038.png)
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroisoquinoline with a suitable aldehyde, followed by cyclization and subsequent functional group modifications to introduce the pyran-4-one moiety. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert it into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its biological activity against pathogens and potential neuroprotective effects are being explored for therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways related to cell growth and survival .
Comparación Con Compuestos Similares
Similar compounds to 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one include other isoquinoline derivatives such as:
1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and use in treating neurodegenerative diseases.
2,3-dihydroquinazolin-4-one: Used as a scaffold in drug design due to its biological activity.
2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide: Studied for its potential therapeutic applications in various diseases.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and potential therapeutic benefits.
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-17-6-2-3-9-20(17)15-27-23-16-26-21(12-22(23)25)14-24-11-10-18-7-4-5-8-19(18)13-24/h2-9,12,16H,10-11,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLWYXVIWBJWSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
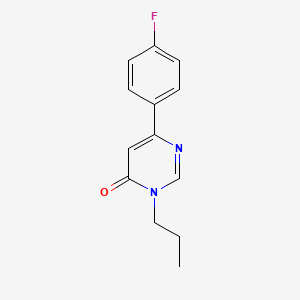
![N-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2411957.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2411958.png)
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/new.no-structure.jpg)
![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2411962.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2411967.png)
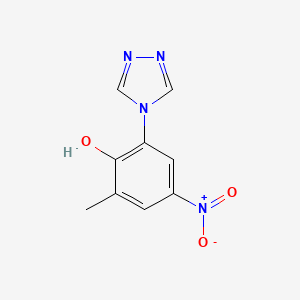
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-cyanobenzamide](/img/structure/B2411970.png)
![(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide](/img/structure/B2411973.png)
